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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for utilizing N-Methylisatoic
anhydride (NMIA) in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE)
chemistry for RNA structure determination. This powerful technique offers insights into RNA
secondary and tertiary structures at single-nucleotide resolution, which is crucial for
understanding RNA function in biological processes and for the development of RNA-targeted
therapeutics.

Introduction to RNA SHAPE Chemistry with NMIA

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a widely used
method to probe RNA structure. The technique employs electrophilic reagents that
preferentially acylate the 2'-hydroxyl group of flexible ribonucleotides.[1][2][3][4][5][6] N-
Methylisatoic anhydride (NMIA) is a classic and extensively validated SHAPE reagent that
reacts with the RNA backbone in conformationally dynamic regions.[1][2][3][4][5] The resulting
2'-O-adducts can be detected as stops or mutations during reverse transcription, providing a
guantitative measure of nucleotide flexibility.[4][5][7] This information can then be used as
constraints in computational models to generate accurate RNA secondary structure predictions.

[5]
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The core principle of SHAPE is that the reactivity of the 2'-hydroxyl group is gated by the local
nucleotide flexibility.[7] In structured regions, such as canonical Watson-Crick base pairs within
a helix, the 2'-hydroxyl group is constrained and thus less reactive. Conversely, in single-
stranded regions, loops, and other flexible motifs, the 2'-hydroxyl group is more accessible and
readily acylated by NMIA.

Mechanism of NMIA Modification

NMIA is an electrophilic molecule that reacts with the nucleophilic 2'-hydroxyl group of RNA.
The reaction results in the formation of a 2'-O-adduct, which is a bulky addition to the ribose
sugar. This modification effectively blocks the progression of reverse transcriptase during
primer extension, leading to cDNA fragments that terminate one nucleotide 3' to the modified
base.[4] Alternatively, under specific reverse transcription conditions (SHAPE-MaP), the adduct
can induce mutations in the resulting cDNA.[1][2][3][8]

Data Presentation: Quantitative Parameters for
NMIA SHAPE Experiments

The following table summarizes key quantitative data for NMIA-based RNA SHAPE
experiments, compiled from various protocols. These values should be optimized for specific
RNA molecules and experimental conditions.
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Parameter In Vitro SHAPE In-Cell SHAPE Reference
NMIA Stock 80 mM in anhydrous 100 mM in anhydrous (115]
Concentration DMSO DMSO
Final NMIA
_ 25-50mM 10 mM [1]19]
Concentration
) N/A (endogenous
RNA Concentration 100 nM [10]
levels)
Incubation
37°C 37°C [1][5]
Temperature

_ _ 20 - 22 minutes _
Incubation Time ) 15 minutes [11[5][10]
(approx. 5 half-lives)

) Not explicitly required Optional: 125 mM
Quenching ) [1][11]
(hydrolysis) DTT

Note: NMIA has a half-life of approximately 4 minutes in aqueous solution.[10] The reaction is
typically allowed to proceed for about 5 half-lives to ensure completion.

Experimental Protocols
In Vitro RNA SHAPE Protocol with NMIA

This protocol describes the structural probing of in vitro transcribed RNA using NMIA.

4.1.1. Materials

In vitro transcribed and purified RNA

N-Methylisatoic anhydride (NMIA)

Anhydrous Dimethyl sulfoxide (DMSO)

Folding Buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgClz)

Nuclease-free water
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e Glycogen (20 mg/mL)

e 5M NaCl

» 100% Ethanol

o Reverse transcriptase and corresponding buffer
o Fluorescently labeled or radiolabeled primer

e dNTPs

o ddNTPs (for sequencing ladder)

4.1.2. Experimental Workflow

4.1.3. Detailed Steps

RNA Folding:
o Ina 0.65 mL tube, add your RNA to the folding buffer.
o Heat the RNA solution at 95°C for 2 minutes, then place on ice for 2 minutes to denature.

o Incubate at the desired folding temperature (e.g., 37°C) for 20-30 minutes to allow the
RNA to fold.

o NMIA Modification:

o Prepare two reaction tubes: one labeled "(+)" for the NMIA treatment and one labeled "(-)"
for the no-reagent control.

o To the (+) tube, add 1 pL of 80 mM NMIA in DMSO.[5]
o To the (-) tube, add 1 pL of neat DMSO.[5]
o Add 9 uL of the folded RNA solution to each tube. Mix quickly by pipetting.

o Incubate both tubes at 37°C for 22 minutes.[5]
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* RNA Precipitation:

o To each reaction, add 90 pL of RNase-free water, 4 uL of 5 M NacCl, and 1 pL of glycogen
(20 mg/mL).[5]

o Add 240 pL of 100% ethanol and mix well.[5]
o Incubate at -80°C for 30 minutes.[5]
o Centrifuge at maximum speed at 4°C for 30 minutes.[5]
o Carefully remove the supernatant and wash the pellet with 70% ethanol.
o Air dry the pellet and resuspend in nuclease-free water.
e Primer Extension:
o Anneal a fluorescently or radioactively labeled primer to the modified RNA.

o Perform reverse transcription using a suitable reverse transcriptase. The 2'-O-adducts will
cause the enzyme to stall, generating a pool of cDNA fragments of varying lengths.

o For comparison, set up sequencing reactions (ddNTPs) using unmodified RNA and the
same primer.

e Analysis:

o Separate the cDNA fragments by denaturing polyacrylamide gel electrophoresis (for
radiolabeled primers) or capillary electrophoresis (for fluorescently labeled primers).[4]

o Analyze the resulting electropherograms or autoradiographs to determine the positions
and intensities of the reverse transcription stops.

o Quantify the band intensities to calculate SHAPE reactivities for each nucleotide.

In-Cell RNA SHAPE-MaP Protocol with NMIA

This protocol outlines the structural probing of RNA within living cells using NMIA, followed by
mutational profiling (MaP).
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4.2.1. Materials

o Cultured cells

e N-Methylisatoic anhydride (NMIA)

o Anhydrous Dimethyl sulfoxide (DMSO)
e Phosphate-buffered saline (PBS)

o Cell culture medium

o RNA extraction kit (e.g., TRIzol)

» Reagents for SHAPE-MaP library preparation (including a reverse transcriptase that reads
through adducts, such as SuperScript Il, in the presence of Mn2+)

4.2.2. Experimental Workflow
4.2.3. Detailed Steps

e Cell Culture and Treatment:

[¢]

Grow cells to approximately 80% confluency in a multi-well plate.[1]

o

For each condition, prepare a well for NMIA treatment and a corresponding control well for
DMSO treatment.

[¢]

Prepare a 100 mM solution of NMIA in anhydrous DMSO.[1]

Add the NMIA solution to the cell culture medium to a final concentration of 10 mM. For

[e]

the control, add the same volume of neat DMSO.[1]

[e]

Incubate the cells at 37°C for 15 minutes.[1]
e RNA Extraction:

o After incubation, immediately pellet the cells and wash once with PBS.[1]
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o Extract total RNA from the cells using a standard protocol, such as TRIzol extraction.[1]

o Resuspend the purified RNA pellet in nuclease-free water.

o SHAPE-MaP and Data Analysis:

o Perform reverse transcription on the extracted RNA using a reverse transcriptase in the
presence of Mn2*. This condition promotes the misincorporation of nucleotides at the site
of the 2'-O-adduct rather than termination.[8][12]

o Prepare sequencing libraries from the resulting cDNA.
o Sequence the libraries using a high-throughput sequencing platform.

o Analyze the sequencing data to identify mutation rates at each nucleotide position. The
mutation frequency corresponds to the SHAPE reactivity.

Data Analysis and Interpretation

The raw data from SHAPE experiments, whether from primer extension termination or
mutational profiling, needs to be processed to calculate the SHAPE reactivity for each
nucleotide. This involves aligning the experimental data, normalizing the signal, and subtracting
the background from the no-reagent control. The resulting SHAPE reactivities are quantitative
values that reflect the local structural flexibility of each nucleotide. These values can be used
to:

o Validate existing RNA structure models: Compare experimental SHAPE reactivities with the
predictions of a computational model.

e Generate new structure models: Incorporate SHAPE reactivities as pseudo-energy
constraints in RNA folding algorithms to improve the accuracy of secondary structure
prediction.[5]

e Analyze RNA conformational changes: Compare SHAPE profiles of an RNA under different
conditions (e.g., in the presence and absence of a ligand or protein) to identify regions that
undergo structural changes.[13]
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Conclusion

N-Methylisatoic anhydride is a well-established and reliable reagent for probing RNA
structure using SHAPE chemistry. Its utility extends from in vitro studies of purified RNA to the
analysis of RNA structure within the complex environment of a living cell. The detailed protocols
and quantitative data provided in this document serve as a comprehensive guide for
researchers aiming to employ NMIA-based SHAPE to elucidate the structural intricacies of
RNA molecules, thereby advancing our understanding of their biological roles and facilitating
the development of novel RNA-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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